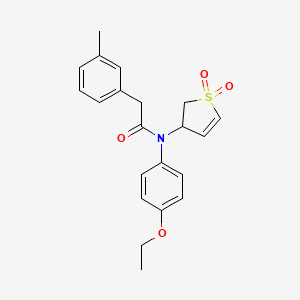

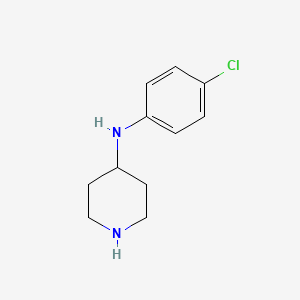

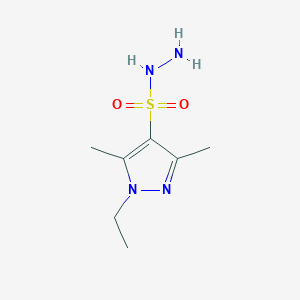

![molecular formula C22H13BrFN3 B2812912 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-21-5](/img/structure/B2812912.png)

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines and pyrazoles are both important classes of nitrogen-containing heterocycles that are found in many biologically active compounds . Quinolines, in particular, are part of many pharmaceuticals and have diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Scientific Research Applications

Optical Absorption and Photophysical Properties

Compounds related to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, such as 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives, have been explored for their optical absorption characteristics. These studies include experimental investigations and quantum chemical calculations, revealing that these compounds exhibit broad absorption bands and are influenced by phenyl dynamics and molecular conformation, suggesting their utility in optical applications (Całus et al., 2006).

Antimicrobial and Antitumor Activities

Derivatives of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For instance, certain pyrazoline derivatives showed significant antiamoebic activity against Entamoeba histolytica, with some exhibiting superior efficacy compared to the standard drug metronidazole. These findings indicate the therapeutic potential of these compounds in treating infections and diseases (Budakoti et al., 2008).

Application in Light-Emitting Devices

The pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials suitable for light-emitting device applications. Their fluorescence stability in various solvents and responsiveness to protonation highlight their versatility and potential for use in developing advanced optical materials and sensors (Mu et al., 2010).

Molecular Dynamics and Docking Studies

Research into quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, involves comprehensive studies including synthesis, crystal structure analysis, and molecular dynamics. These efforts aim to explore their applications as anti-cancer drugs, underpinning the broader applicability of such compounds in medicinal chemistry and drug development (Abad et al., 2021).

Fluorophores for Cell Imaging

The synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, and their utility as fluorophores for staining cultured HeLa cells, showcases another dimension of application. These derivatives demonstrate the potential for use in bioimaging, contributing to advancements in cellular biology and diagnostics (Majumdar et al., 2014).

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCHCCNIMXOLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

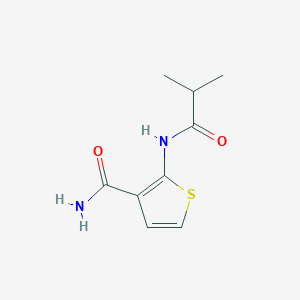

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

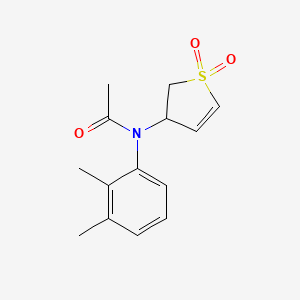

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

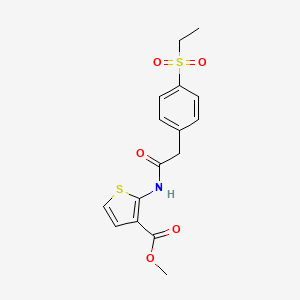

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)